LogP Difference: N-Ethyl (0.5) vs. N-Methyl (0.27) Analog Impacts Hydrophobicity and Partitioning
The N-ethyl substitution on the pyrazole ring of the target compound (CAS 1007516-30-4) results in a calculated partition coefficient (XLogP3) of 0.5, which is approximately 1.85-fold higher than the XLogP3 of 0.27 for the N-methyl analog (CAS 192661-38-4) [1]. This difference, while modest, indicates a measurable increase in hydrophobicity that can influence compound behavior in both synthetic and biological contexts, potentially affecting chromatographic retention times, solubility profiles, and passive membrane permeability [1].
| Evidence Dimension | Partition Coefficient (Calculated LogP) |
|---|---|
| Target Compound Data | XLogP3: 0.5 |
| Comparator Or Baseline | 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol (XLogP3: 0.27) |
| Quantified Difference | 1.85-fold increase |
| Conditions | Computational prediction based on molecular structure; XLogP3 algorithm. |
Why This Matters
This data enables researchers to make an informed choice when a specific lipophilicity range is required for their synthetic or biological application.
- [1] 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol (CAS 1007516-30-4) and 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol (CAS 192661-38-4). BOC Sciences Product Pages. View Source
